3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15741167
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one -](/images/structure/VC15741167.png)
Specification
Molecular Formula | C13H13NO2S |
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Molecular Weight | 247.31 g/mol |
IUPAC Name | 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3 |
Standard InChI Key | YSQSLFIVXOKSGK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(=O)C=C2N(C(=O)CS2)C |
Introduction
Structural and Analytical Characterization
Computational and Spectroscopic Data
Key analytical techniques for structural confirmation include:
While no direct crystallographic data exists for this compound, analogous thiazolidinones (e.g., 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one) exhibit planar thiazolidinone cores and intermolecular hydrogen bonding .
Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP | 2.224 (lipophilic) | Computational modeling |
TPSA | 37.38 Ų (moderate polar surface area) | Computational modeling |
Rotatable Bonds | 2 | Computational modeling |
These properties suggest moderate bioavailability and potential for permeability through biological membranes.
Biological Activity and Research Findings
While no direct studies on this compound are available, its structural analogs within the thiazolidinone class exhibit diverse pharmacological profiles:
Anticancer Activity
Thiazolidin-4-ones are investigated as kinase inhibitors and apoptosis inducers. For example:
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5-Ene-4-thiazolidinones: Show cytotoxicity against cancer cell lines via disruption of mitochondrial membrane potential .
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Thiazolidinone Derivatives: Inhibit enzymes like CDK2, COX-2, and PTP1B, contributing to anticancer effects .
The electron-withdrawing substituents in this compound may enhance binding affinity to target proteins.
Anti-Inflammatory and Antimicrobial Properties
Thiazolidinones with arylidene groups often exhibit:
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Anti-inflammatory Activity: Inhibition of NF-κB and COX-2 pathways .
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis .
Limitations and Research Gaps
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Specific Mechanistic Data: No reported IC₅₀ values or target protein interactions for this compound.
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In Vivo Toxicity: Safety profiles remain uncharacterized due to its research-only status.
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